7-Hydroxyamoxapine
7-Hydroxyamoxapine
7-Hydroxyamoxapine belongs to the class of organic compounds known as dibenzoxazepines. Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring. 7-Hydroxyamoxapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Hydroxyamoxapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 7-hydroxyamoxapine is primarily located in the cytoplasm.
7-Hydroxyamoxapine is a dibenzooxazepine.
7-Hydroxyamoxapine is a dibenzooxazepine.
Brand Name:
Vulcanchem
CAS No.:
37081-76-8
VCID:
VC20806673
InChI:
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2
SMILES:
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Molecular Formula:
C17H16ClN3O2
Molecular Weight:
329.8 g/mol
7-Hydroxyamoxapine
CAS No.: 37081-76-8
Cat. No.: VC20806673
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-Hydroxyamoxapine belongs to the class of organic compounds known as dibenzoxazepines. Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring. 7-Hydroxyamoxapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Hydroxyamoxapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 7-hydroxyamoxapine is primarily located in the cytoplasm. 7-Hydroxyamoxapine is a dibenzooxazepine. |
|---|---|
| CAS No. | 37081-76-8 |
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | 8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol |
| Standard InChI | InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 |
| Standard InChI Key | MEUGUMOVYNSGEW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
| Canonical SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
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